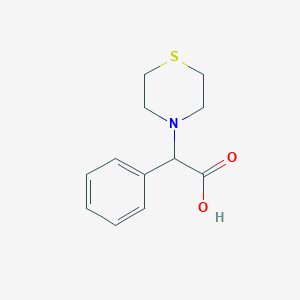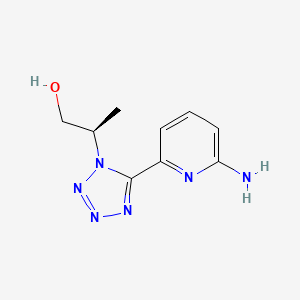
(R)-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)propan-1-ol is a complex organic compound that features a tetrazole ring and an aminopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)propan-1-ol typically involves multiple steps. One common method starts with the preparation of the aminopyridine derivative, followed by the introduction of the tetrazole ring through cyclization reactions. The final step involves the addition of the propanol group under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group in the aminopyridine moiety can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Catalysts such as Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)propan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicinal chemistry, ®-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)propan-1-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets. The aminopyridine moiety can bind to enzyme active sites, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)ethanol: Similar structure but with an ethanol group instead of propanol.
®-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)butanol: Similar structure but with a butanol group instead of propanol.
Uniqueness
®-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H12N6O |
|---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
(2R)-2-[5-(6-aminopyridin-2-yl)tetrazol-1-yl]propan-1-ol |
InChI |
InChI=1S/C9H12N6O/c1-6(5-16)15-9(12-13-14-15)7-3-2-4-8(10)11-7/h2-4,6,16H,5H2,1H3,(H2,10,11)/t6-/m1/s1 |
InChI Key |
BYKWEAXPKUDMBQ-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CO)N1C(=NN=N1)C2=NC(=CC=C2)N |
Canonical SMILES |
CC(CO)N1C(=NN=N1)C2=NC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


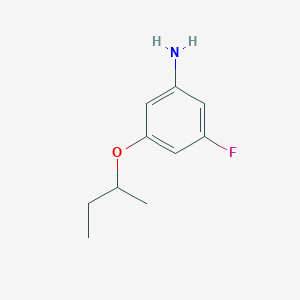
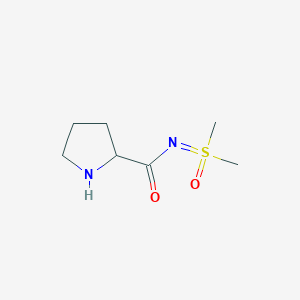
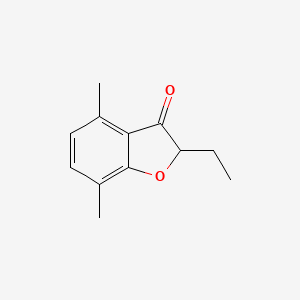
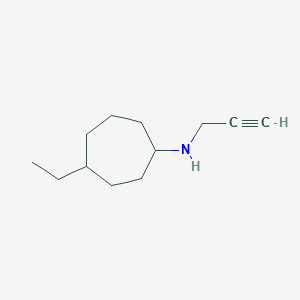
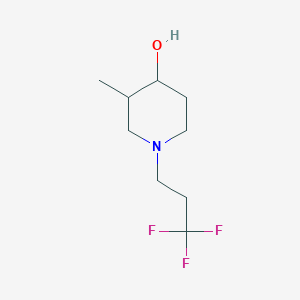

![5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13326689.png)

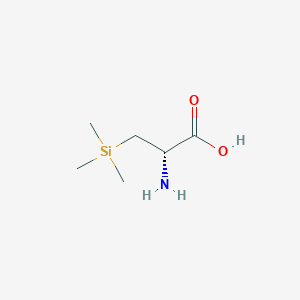
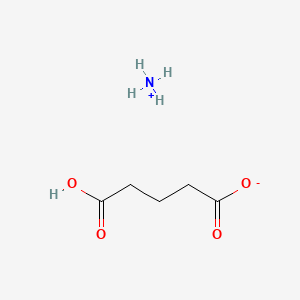
![tert-Butyl 3-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13326724.png)
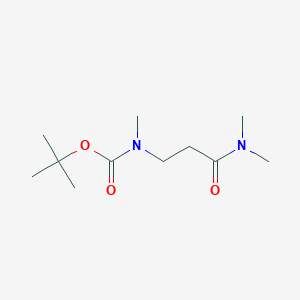
![(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13326729.png)
